(3-Cyanopropyl)boronic acid
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Overview
Description
(3-Cyanopropyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 3-cyanopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Cyanopropyl)boronic acid involves the hydroboration of alkenes followed by oxidation. The process typically starts with the hydroboration of 3-cyanopropene using diborane (B2H6) or a similar boron hydride reagent. The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Cyanopropyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyanopropyl group can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or similar reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in the presence of aryl halides.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: 3-Aminopropylboronic acid.
Substitution: Various aryl-substituted cyanopropyl derivatives.
Scientific Research Applications
(3-Cyanopropyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Cyanopropyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate complexes with target molecules. These interactions can modulate the activity of enzymes or serve as a basis for the detection of specific analytes .
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (3-Cyanopropyl)boronic acid is unique due to the presence of the cyanopropyl group, which imparts distinct reactivity and properties compared to other boronic acids. For example, the cyanopropyl group can participate in additional reactions, such as nucleophilic addition and reduction, which are not possible with simpler boronic acids like phenylboronic acid or methylboronic acid .
Properties
Molecular Formula |
C4H8BNO2 |
---|---|
Molecular Weight |
112.93 g/mol |
IUPAC Name |
3-cyanopropylboronic acid |
InChI |
InChI=1S/C4H8BNO2/c6-4-2-1-3-5(7)8/h7-8H,1-3H2 |
InChI Key |
JHTKSOWXSNKCHK-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCC#N)(O)O |
Origin of Product |
United States |
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